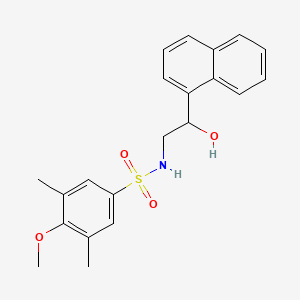
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HN1 is a sulfonamide derivative that has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Modulatory Activity
Compounds synthesized from naphthalene derivatives have been investigated for their antibacterial and modulatory activities. One study evaluated the pharmacological properties of derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol. Although the minimum inhibitory concentrations (MICs) of these substances were not clinically significant on their own, their combination with aminoglycosides like gentamicin and amikacin showed potential as a therapeutic alternative to bacterial resistance and side effect reduction (Figueredo et al., 2020).
Interaction with Bovine Serum Albumin
Another area of research is the interaction between naphthalene derivatives and proteins, such as Bovine Serum Albumin (BSA). A study focused on understanding the binding constants of naphthalene-based probes with BSA, providing insights into the molecular interactions at play, which could be pivotal for drug delivery systems and the design of fluorescent probes (Ghosh, Rathi, & Arora, 2016).
Environmental Contaminant Degradation
Naphthalene derivatives have also been explored for environmental applications, such as the degradation of pollutants. A study on the intensification of wastewater treatment processes used a combination of ozonated microbubbles and H2O2 for effective removal of naproxen, a nonsteroidal anti-inflammatory drug considered an emerging water contaminant. This approach demonstrates the potential of naphthalene derivatives in enhancing the degradation of pollutants in water (Patel et al., 2019).
Synthesis and Bioactivity
Research has also focused on the synthesis of naphthalene sulfonamide derivatives as potent antibacterial agents. One effort involved reacting naphthalen-1-amine with various sulfonamide groups, showing significant antibacterial activity against various strains, highlighting the pharmaceutical potential of these compounds (Abbasi et al., 2015).
Alzheimer's Disease Research
Furthermore, naphthalene derivatives have been used in Alzheimer's disease research, specifically for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. The use of certain fluorinated derivatives in conjunction with positron emission tomography provides a noninvasive technique for monitoring the progression of Alzheimer's disease, facilitating diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14-11-17(12-15(2)21(14)26-3)27(24,25)22-13-20(23)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,20,22-23H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKRTXLELLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)
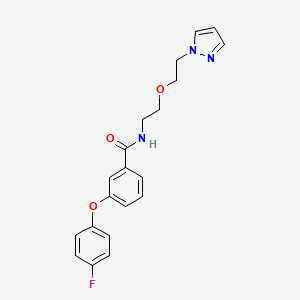
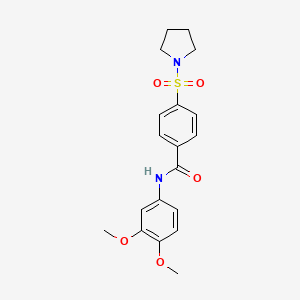
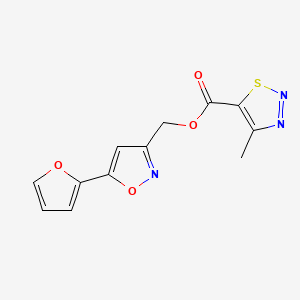
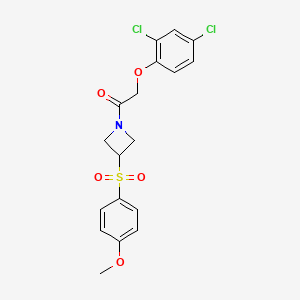
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

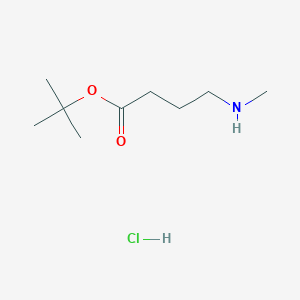

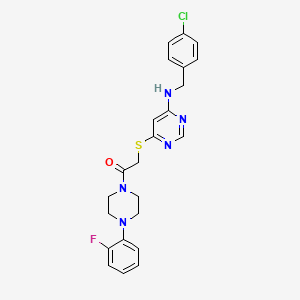
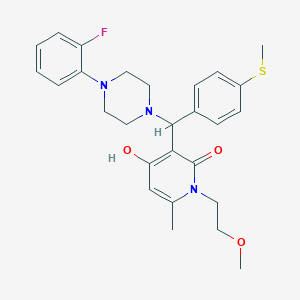
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)
![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)